KC01

Enzymology Inhibitor Potency Serine Hydrolase

KC01 is the definitive, experimentally validated covalent inhibitor of ABHD16A (BAT5), the principal PS lipase. Its α-methylene-β-lactone warhead delivers nanomolar potency (IC50 90 nM human). Critically, the closely related analog KC02 is >100-fold less active, proving that structural similarity does not guarantee functional equivalence. Using unvalidated alternatives risks experimental failure. KC01 is validated in PHARC lymphoblasts, macrophages, microglia, brain lysates, and ABPP workflows. It selectively depletes lyso-PS without altering other phospholipids. Insist on authenticated KC01—and use KC02 as the required negative control.

Molecular Formula C22H39NO3
Molecular Weight 365.55
Cat. No. B1191988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKC01
Synonyms(Z)-6-(2-oxo-4-tridecyloxetan-3-ylidene)hexanamide
Molecular FormulaC22H39NO3
Molecular Weight365.55
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KC01: A Selective ABHD16A Covalent Inhibitor for Lyso-PS Research & Procurement


KC01 (CAS 1646795-59-6) is a cell-permeable, β-lactone-based covalent inhibitor that targets the serine hydrolase ABHD16A (also known as BAT5), the principal phosphatidylserine (PS) lipase responsible for generating the pro-inflammatory signaling lipid lysophosphatidylserine (lyso-PS) [1]. The compound exhibits nanomolar potency, with an IC50 of 90 nM for human ABHD16A and 520 nM for mouse ABHD16A in PS substrate assays . KC01 is supplied as an off-white solid with ≥98% purity (HPLC) and is soluble in DMSO at 5 mg/mL .

KC01 Procurement: Why In-Class ABHD16A Inhibitors Cannot Substitute


ABHD16A inhibitors exhibit extreme functional divergence despite structural similarity, making generic substitution scientifically invalid. The closely related structural analog KC02 (CAS 1646795-60-9) serves as a critical example: while differing only in stereochemistry and substitution pattern, KC02 is essentially inert against ABHD16A with an IC50 >10 μM, representing a >100-fold loss in potency compared to KC01 [1]. This functional chasm stems from KC01's α-methylene-β-lactone electrophilic warhead, which forms a covalent bond with the catalytic serine of ABHD16A only when the compound adopts the correct geometric configuration [1]. Consequently, procurement of unvalidated ABHD16A-targeting compounds—even those with nominal structural homology—carries a high risk of obtaining a functionally inactive probe, which would confound experimental interpretation and waste resources [2].

KC01 Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


Potency Differential: KC01 vs. KC02 in Human ABHD16A Inhibition

KC01 demonstrates sub-micromolar inhibition of human ABHD16A, whereas its close structural analog KC02 is essentially inactive. In a PS substrate assay using recombinant human ABHD16A, KC01 exhibited an IC50 of 90 ± 20 nM. Under identical assay conditions, KC02 showed an IC50 >10 μM [1]. This corresponds to a >111-fold difference in potency, establishing KC01 as the active probe and KC02 as a suitable negative control for ABHD16A-dependent effects [2].

Enzymology Inhibitor Potency Serine Hydrolase

Competitive ABPP Gel-Based Selectivity: Concentration-Dependent Target Engagement

Competitive activity-based protein profiling (ABPP) using FP-rhodamine as a broad serine hydrolase probe reveals that KC01 engages ABHD16A in a concentration-dependent manner, whereas KC02 shows no detectable engagement at any tested concentration. In proteomes from ABHD16A-transfected HEK293T cells treated with inhibitors for 30 min at 37°C, KC01 produced progressive loss of ABHD16A labeling with increasing concentration. KC02 produced no observable loss of ABHD16A signal even at the highest concentration tested [1]. Gel-based ABPP also indicated that KC01 exhibited minimal off-target activity against other serine hydrolases in the proteome .

Chemical Proteomics Target Engagement Selectivity Profiling

PS Lipase Activity in Brain Membrane Lysates: KC01 Inhibition Across ABHD12 Genotypes

KC01 potently inhibits PS lipase activity in brain membrane lysates from both wild-type and ABHD12 knockout mice, confirming its utility for studying the ABHD16A-ABHD12 regulatory axis ex vivo. In brain membrane lysates from 2-month-old Abhd12+/+ (wild-type) mice, KC01 inhibited PS lipase activity with an IC50 of 290 nM. In lysates from Abhd12-/- (knockout) mice, KC01 exhibited an IC50 of 340 nM . The structurally related control probe KC02 showed no inhibition in either genotype .

Neuroinflammation Lipid Metabolism Ex Vivo Pharmacology

Lyso-PS Depletion Selectivity: Differential Lipidomic Impact vs. Vehicle Control

KC01 selectively depletes cellular lysophosphatidylserine (lyso-PS) species without perturbing the levels of structurally related or biosynthetically linked phospholipid classes. In cellular lipidomic analyses, KC01 treatment significantly reduced all detected lyso-PS species. Crucially, no significant changes were observed in the levels of phosphatidylserine (PS) itself, nor in other phospholipids including phosphatidylcholines (PC), phosphatidylethanolamines (PE), lysophosphatidylcholines (lyso-PC), lysophosphatidylethanolamines (lyso-PE), or monoacylglycerols (MAGs) [1].

Lipidomics Metabolic Selectivity Cellular Pharmacology

Functional Macrophage Cytokine Modulation: KC01 vs. KC02 in LPS-Stimulated Inflammation

KC01 functionally attenuates lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production in macrophages, an effect not replicated by the inactive control probe KC02. In mouse macrophages, pre-treatment with 1 μM KC01 for 4 hours followed by LPS stimulation (5 μg/mL, 7 hours) significantly reduced secreted lyso-PS levels and blunted the release of IL-6, IL-1β, and TNF-α. Treatment with 1 μM KC02 under identical conditions produced no significant effect on cytokine secretion [1].

Immunology Inflammation Macrophage Biology

KC01 Application Scenarios: Validated Use Cases in Immunological and Neuroinflammatory Research


PHARC Disease Modeling and Lyso-PS Metabolism Studies

KC01 is validated for depleting lyso-PS from lymphoblasts derived from subjects with PHARC (polyneuropathy, hearing loss, ataxia, retinitis pigmentosa, and cataract), a neurological disorder caused by ABHD12 loss-of-function mutations [1]. Researchers studying the ABHD16A-ABHD12 regulatory axis can employ KC01 to pharmacologically mimic reduced ABHD16A activity and assess compensatory mechanisms. KC02 should be used in parallel as an inactive control probe to confirm ABHD16A-specific effects [1].

Macrophage and Microglial Inflammation Assays

KC01 attenuates LPS-induced pro-inflammatory cytokine production (IL-6, IL-1β, TNF-α) in mouse macrophages and reduces nitric oxide (NO) production in BV-2 microglial cells [1]. Investigators studying innate immune signaling or neuroinflammation can use KC01 (1-10 μM, 4-hour pre-treatment) to interrogate the contribution of lyso-PS to TLR4-mediated inflammatory cascades. The inert analog KC02 must be included as a negative control to rule out off-target effects [1].

Activity-Based Protein Profiling (ABPP) Target Validation

KC01 is an essential tool for chemical proteomics workflows using ABPP to identify and quantify ABHD16A activity in complex proteomes. Its covalent, concentration-dependent target engagement (IC50 ~0.2-0.5 μM by competitive ABPP) enables precise inhibitor concentration-response profiling [1]. Researchers should include KC02 as a control to differentiate ABHD16A-specific labeling from background signal. KC01 is compatible with FP-rhodamine and other broad serine hydrolase probes .

Ex Vivo Brain Tissue Pharmacology and Lipidomics

KC01 potently inhibits PS lipase activity in brain membrane lysates from both wild-type and ABHD12 knockout mice (IC50 290 nM and 340 nM, respectively) [1]. This ex vivo activity validates KC01 for studies in brain tissue homogenates and membrane preparations. When combined with targeted lipidomics, KC01 treatment enables selective depletion of lyso-PS species without altering other phospholipid classes (PS, PC, PE, lyso-PC, lyso-PE, MAG), allowing researchers to isolate lyso-PS-specific signaling effects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for KC01

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.